molecular formula C10H19N3 B11737108 N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine

N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11737108
M. Wt: 181.28 g/mol
InChI Key: DGMHFFBMVYEXGJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isobutanol: An organic compound with a similar structure but different functional groups.

    5-Amino-pyrazoles: Compounds with a similar pyrazole ring structure but different substituents.

Uniqueness

N-(2-methylpropyl)-1-propyl-1H-pyrazol-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2-methylpropyl)-1-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-4-6-13-7-5-10(12-13)11-8-9(2)3/h5,7,9H,4,6,8H2,1-3H3,(H,11,12)

InChI Key

DGMHFFBMVYEXGJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC(C)C

Origin of Product

United States

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